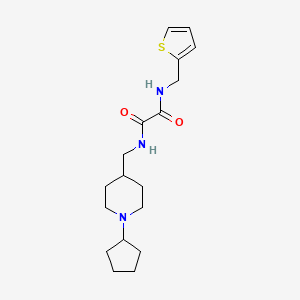

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

説明

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl) backbone. Its structure features two distinct substituents:

- N1-substituent: A cyclopentyl group attached to a piperidin-4-ylmethyl moiety, introducing both lipophilic and conformational rigidity.

This compound is part of a broader class of oxalamides studied for diverse biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties . Its structural design balances hydrophobic (cyclopentyl, piperidine) and heteroaromatic (thiophene) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability.

特性

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-17(18(23)20-13-16-6-3-11-24-16)19-12-14-7-9-21(10-8-14)15-4-1-2-5-15/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZDGEIOYQCCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and research findings.

1. Chemical Structure and Synthesis

The compound features a cyclopentylpiperidine moiety linked through an oxalamide bond to a thiophen-2-ylmethyl group. The synthesis typically involves several steps:

- Formation of Cyclopentylpiperidine : The reaction of cyclopentanone with piperidine under acidic conditions yields the cyclopentylpiperidine intermediate.

- Introduction of Thiophen Group : The intermediate is reacted with thiophen-2-carboxaldehyde, followed by oxalyl chloride treatment to form the oxalamide bond.

The biological activity of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate their activity, leading to downstream effects on cellular processes. The specific pathways involved are still under investigation but suggest potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain.

- Antinociceptive Effects : Preliminary studies suggest analgesic properties, possibly through opioid receptor modulation.

- Anti-inflammatory Activity : The thiophene group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

Recent studies have focused on the compound's effects in vitro and in vivo:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro analysis on neuronal cells | Induced neuroprotective effects against oxidative stress |

| Study 2 | Animal model for pain assessment | Demonstrated significant reduction in pain response compared to control |

| Study 3 | Cytotoxicity assays | Showed selective cytotoxicity against certain cancer cell lines |

These findings highlight the compound's potential as a therapeutic agent across various medical fields.

4. Comparative Analysis

When compared to similar compounds, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide shows distinct advantages:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(cyclopentylpiperidin)oxalamide | Different substituents affecting receptor binding | Higher affinity for dopamine receptors |

| N1-(cyclohexylpiperidin)-N2-(thiophen)oxalamide | Cyclohexyl group may alter pharmacokinetics | Reduced efficacy in pain models |

5.

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits promising biological activities that warrant further investigation. Its unique structure allows it to interact with various biological targets, potentially leading to novel therapeutic applications in neuropharmacology and pain management.

類似化合物との比較

Table 1. Structural Comparison of Oxalamide Derivatives

Key Observations:

- Substituent Impact on Lipophilicity : The cyclopentylpiperidine group in the target compound increases lipophilicity compared to methylsulfonyl (polar) or methoxyphenethyl (moderately polar) substituents .

- Aromatic vs.

- Regulatory Status : S336 has regulatory approval as a flavoring agent, contrasting with the target compound’s research-focused applications .

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~361.5) is comparable to analogues like S336 (365.4) but lower than N1-(4-Methoxyphenethyl)-N2-(thiophen-2-ylsulfonyl)oxalamide (479.6) .

- Polar substituents (e.g., methylsulfonyl in ) improve aqueous solubility, whereas cyclopentyl and thiophene may reduce it due to hydrophobicity.

Spectroscopic Data

- NMR Shifts : Piperidine and cyclopentyl protons in the target compound are expected to resonate at δ ~1.10–2.20 (piperidine CH₂) and δ ~4.75–5.48 (cyclopentyl CH), similar to piperidine derivatives in .

- Mass Spectrometry : Analogues like compound 28 show [M+H]+ peaks at 351.1, aligning with the target compound’s expected range.

Antiviral Potential

Enzyme Inhibition

Flavoring vs. Therapeutic Use

- S336 highlights the versatility of oxalamides, but the target compound’s structure suggests a focus on therapeutic rather than sensory applications.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。